N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
“N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds typically involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .
Molecular Structure Analysis
The molecular structure of this compound can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Scientific Research Applications
Synthesis and Characterization
Research on related compounds emphasizes the synthesis and characterization of complex heterocyclic molecules. For instance, the development of novel N-arylpyrazole-containing enaminones and their reactions to form substituted pyrazoles and pyrazolylisoxazoles highlights the versatility of these compounds in organic synthesis and potential applications in medicinal chemistry (Riyadh, 2011). Similarly, studies on the synthesis of pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives underline the importance of these compounds in exploring new pharmacological activities (Abunada et al., 2008).
Potential Biological Activities
Several studies have evaluated the biological activities of compounds within this family, indicating their potential in developing new therapeutic agents. For example, the evaluation of substituted pyrazoles and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines for cytotoxic effects against human breast and liver carcinoma cell lines suggests their use in cancer treatment (Riyadh, 2011). Another study on the synthesis and antimicrobial activity of pyrazoline and pyrazole derivatives incorporating a biologically active sulfamoyl moiety indicates their potential as antimicrobial agents (Darwish, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(17-8-10-6-7-10)13-14-16(23)18-12(9-21(14)20-19-13)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCFZCSCEBXXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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